

# Physicochemical Properties of Ibrutinib Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies. As a targeted covalent inhibitor, its stability and degradation profile are of critical importance for ensuring safety and efficacy. Under certain stress conditions, ibrutinib can undergo degradation, leading to the formation of various products, including dimers. The presence of such impurities can potentially impact the drug's solubility, permeability, and overall therapeutic performance. This technical guide provides an in-depth overview of the physicochemical properties of a known **ibrutinib dimer**, compiling available data and outlining experimental protocols for its characterization.

## **Ibrutinib Dimer: Structure and Formation**

An **ibrutinib dimer** impurity has been identified and characterized, bearing the Chemical Abstracts Service (CAS) number 2031255-23-7.[1][2][3][4] This impurity can form under stress conditions, particularly thermal stress.[5][6][7] Studies on the thermal stability of amorphous ibrutinib have shown that dimerization and the formation of higher-order oligomers can occur at elevated temperatures.[5][6][7] The formation of this dimer has been observed to negatively impact the solubility and permeability of ibrutinib.[5]

# **Physicochemical Properties**







The physicochemical properties of the **ibrutinib dimer** (CAS: 2031255-23-7) are summarized in the table below. It is important to note that most of the available data are computationally predicted, as indicated.



| Property                   | Value                                                                                                                                                                                                                                     | Source       | Notes                       |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|-----------------------------|
| Molecular Formula          | C50H48N12O4                                                                                                                                                                                                                               | [2][4]       | -                           |
| Molecular Weight           | 881.0 g/mol                                                                                                                                                                                                                               | [2]          | Computed by PubChem         |
| IUPAC Name                 | 1-[(3R)-3-[4-amino-3-<br>(4-<br>phenoxyphenyl)pyraz<br>olo[3,4-d]pyrimidin-1-<br>yl]piperidin-1-yl]-3-[[3-<br>(4-phenoxyphenyl)-1-<br>[(3R)-1-prop-2-<br>enoylpiperidin-3-<br>yl]pyrazolo[3,4-<br>d]pyrimidin-4-<br>yl]amino]propan-1-one | [2]          | -                           |
| CAS Number                 | 2031255-23-7                                                                                                                                                                                                                              | [1][2][3][4] | -                           |
| Solubility                 | Soluble in Methanol and DMSO.[4] The formation of the dimer is correlated with a decrease in the overall solubility of the drug product.[5]                                                                                               | [4][5]       | Experimental<br>Observation |
| XLogP3                     | 7.5                                                                                                                                                                                                                                       | [2]          | Computed by XLogP3          |
| Hydrogen Bond<br>Donors    | 2                                                                                                                                                                                                                                         | [2]          | Computed                    |
| Hydrogen Bond<br>Acceptors | 12                                                                                                                                                                                                                                        | [2]          | Computed                    |
| Rotatable Bond Count       | 12                                                                                                                                                                                                                                        | [2]          | Computed                    |
| Exact Mass                 | 880.39214806 Da                                                                                                                                                                                                                           | [2]          | Computed                    |
| Monoisotopic Mass          | 880.39214806 Da                                                                                                                                                                                                                           | [2]          | Computed                    |



| Topological Polar<br>Surface Area | 184 Ų | [2] | Computed |
|-----------------------------------|-------|-----|----------|
| Heavy Atom Count                  | 66    | [2] | Computed |
| Complexity                        | 1590  | [2] | Computed |

# **Experimental Protocols**

The identification and characterization of the **ibrutinib dimer** and other degradation products are primarily achieved through forced degradation studies followed by analysis using advanced analytical techniques.

## **Forced Degradation of Ibrutinib**

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products for characterization.[8][9][10]

Objective: To induce the degradation of ibrutinib under various stress conditions to generate degradation products, including dimers.

### Methodology:

- Acidic Hydrolysis:
  - Dissolve ibrutinib in 1 M HCl.
  - Heat the solution at 80°C for 8 hours.[8]
  - Neutralize the solution and dilute to a final concentration of 100 μg/mL for analysis.[8]
- Alkaline Hydrolysis:
  - Dissolve ibrutinib in 1 M NaOH.
  - Heat the solution at 80°C for 8 hours.[8]
  - Neutralize the solution and dilute to a final concentration of 100 μg/mL for analysis.[8]



- Oxidative Degradation:
  - Expose ibrutinib to 10% H<sub>2</sub>O<sub>2</sub> at room temperature for 8 hours.[8]
  - Dilute the solution to a final concentration of 100 μg/mL for analysis.[8]
- Thermal Degradation:
  - Place solid ibrutinib in a petri dish in a hot air oven.
  - Maintain the temperature at 105°C for 24 hours.[8]
  - Dissolve the stressed sample and dilute to a final concentration of 100 μg/mL for analysis.
     [8] Studies on amorphous ibrutinib have also employed melt-quenching and hot-melt extrusion at temperatures up to 240°C to induce thermal degradation and dimer formation.
     [6][7]
- Photolytic Degradation:
  - Expose a solution of ibrutinib to UV light.
  - Prepare a control sample shielded from light.
  - Analyze the exposed sample and compare it to the control.

Workflow for Forced Degradation Studies:





Click to download full resolution via product page

Workflow for Forced Degradation and Analysis of Ibrutinib.

## **UPLC-MS/MS** for Dimer Identification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation and identification of ibrutinib and its degradation products.[6][8][9]

Objective: To separate and identify the **ibrutinib dimer** from the parent drug and other degradation products.

### Instrumentation:

- UPLC System: Waters Acquity UPLC or similar.[8]
- Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 μm).[8][9]
- Mass Spectrometer: Triple quadrupole or TOF mass spectrometer with an ESI source.[8]



## **Chromatographic Conditions:**

- Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0).[8][9]
- Mobile Phase B: Acetonitrile.[8][9]
- Gradient Elution: A typical gradient could be: 0-10 min, 20-70% B; 10-15 min, 70% B; 15-15.1 min, 70-20% B; 15.1-20 min, 20% B.
- Flow Rate: 0.3 mL/min.[8][9]
- Injection Volume: 5 μL.[8][9]
- Column Temperature: 45°C.[8]
- Detection Wavelength (UV): 215 nm.[8][9]

### Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
- Mass Range: 50-1000 m/z.[6][8]
- Source Temperature: 550°C.[8]
- Collision Energy: Optimized for fragmentation of the dimer precursor ion.

## Data Analysis:

- The retention time of the **ibrutinib dimer** has been reported to be around 13.2-13.6 minutes under similar chromatographic conditions.[5]
- The mass-to-charge ratio (m/z) of the protonated dimer [M+H]<sup>+</sup> would be approximately 881.4.
- Tandem mass spectrometry (MS/MS) would be used to fragment the dimer ion and elucidate its structure by analyzing the fragmentation pattern.



# High-Resolution Mass Spectrometry (HRMS) and NMR for Structural Elucidation

For unambiguous structure confirmation of the **ibrutinib dimer**, HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

#### HRMS Protocol:

- Isolate the dimer peak from the UPLC separation.
- Infuse the isolated fraction into a high-resolution mass spectrometer (e.g., Q-TOF).
- Acquire high-resolution mass spectra to determine the exact mass and elemental composition of the dimer.[8][10][11]

#### NMR Protocol:

- Isolate a sufficient quantity of the dimer using preparative HPLC.[11]
- Dissolve the isolated dimer in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Acquire a suite of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to
  fully elucidate the chemical structure and connectivity of the dimer.[10][11]

# **Ibrutinib Signaling Pathway**

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Understanding this pathway is crucial for appreciating the mechanism of action of ibrutinib and the potential implications of its degradation.





Click to download full resolution via product page

Simplified Ibrutinib-Targeted BTK Signaling Pathway.



## Conclusion

The formation of an **ibrutinib dimer** is a relevant consideration in the context of drug stability and formulation development. While detailed experimental data on its physicochemical properties are still emerging, forced degradation studies provide a robust framework for its generation and characterization. The analytical methods outlined in this guide, particularly UPLC-MS/MS, are crucial for detecting and quantifying this impurity. Further research into the specific biological activity and toxicological profile of the **ibrutinib dimer** is warranted to fully understand its impact on the safety and efficacy of ibrutinib therapy. This guide serves as a foundational resource for scientists and researchers dedicated to ensuring the quality and integrity of this important anticancer agent.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibrutinib dimer | C50H48N12O4 | CID 68368145 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ibrutinib Dimer Impurity | 2031255-23-7 [chemicalbook.com]
- 4. allmpus.com [allmpus.com]
- 5. faf.cuni.cz [faf.cuni.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Amorphous Ibrutinib Thermal Stability PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Ibrutinib Dimer: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1160886#physicochemical-properties-of-ibrutinib-dimer]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com